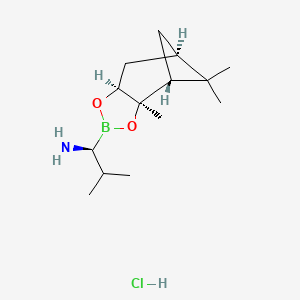

(S)-Borovaline-(-)-pinanediol-HCl

Description

The exact mass of the compound this compound is 287.1823370 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHHYLDRUDGST-NTEAFONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733817 | |

| Record name | (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173167-11-7 | |

| Record name | (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chiral High Performance Liquid Chromatography Hplc :

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. rsc.org The method involves injecting a small sample of the compound onto an analytical column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, causing them to elute at different times (retention times). The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

Nuclear Magnetic Resonance Nmr Spectroscopy with Chiral Derivatizing Agents:

NMR spectroscopy can also be used to determine enantiomeric excess. Since enantiomers have identical NMR spectra in a non-chiral environment, a chiral derivatizing agent (CDA) is often used. bath.ac.uknih.gov The CDA reacts with both enantiomers in the mixture to form new diastereomeric adducts. These diastereomers have distinct NMR signals that can be integrated to determine their relative concentrations, and thus the enantiomeric excess of the original sample.

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra without the need for covalent bond formation. nih.gov

The following interactive table summarizes the key strategies for enantiopurity enhancement and analysis:

| Strategy | Method | Principle | Key Considerations |

| Enantiopurity Enhancement | Diastereomeric Recrystallization | Separation based on differences in the physical properties (e.g., solubility) of diastereomers. wikipedia.org | Solvent selection, temperature control, crystallization time. gavinpublishers.com |

| Preparative Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. nih.gov | Selection of chiral stationary phase and mobile phase, scalability. nih.govchiraltech.com | |

| Enantiopurity Analysis | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase, with detection and quantification based on peak area. rsc.org | Column selection, mobile phase optimization. |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral derivatizing or solvating agent, leading to distinct and quantifiable NMR signals. bath.ac.uknih.gov | Choice of chiral agent, potential for kinetic resolution. |

The following table presents hypothetical data from a chiral HPLC analysis to illustrate the determination of enantiomeric excess:

| Enantiomer/Diastereomer | Retention Time (min) | Peak Area | Percentage |

| (R)-Borovaline-(-)-pinanediol | 8.5 | 1,500 | 2.4% |

| (S)-Borovaline-(-)-pinanediol | 10.2 | 61,000 | 97.6% |

| Total | 62,500 | 100% | |

| Enantiomeric Excess (ee) | 95.2% |

Enantiomeric Excess (ee) is calculated as: |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| * 100

In addition to these established methods, newer techniques such as circular dichroism spectroscopy coupled with multivariate regression models are being explored for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org

Reactivity and Mechanistic Investigations of S Borovaline Pinanediol Hcl

Mechanism of Pinanediol Protection and Deprotection in Boronic Acid Chemistry

The pinanediol group attached to the boron atom in (S)-Borovaline-(-)-pinanediol-HCl serves as a robust protecting group. This protection is essential for preventing the boronic acid from undergoing undesirable reactions during synthetic sequences. For the boronic acid to be utilized in subsequent transformations, such as cross-coupling reactions, the pinanediol group must be removed through a deprotection step. The mechanisms for this deprotection are critical to understanding the compound's utility.

Acid-Mediated Cleavage Mechanisms

Deprotection of the pinanediol boronate ester can be effectively achieved using acidic conditions. This process typically involves the protonation of one of the oxygen atoms of the pinanediol ligand by an acid. This protonation event weakens the boron-oxygen (B-O) bond, making the boron atom more susceptible to nucleophilic attack. A nucleophile, often water or another diol present in the reaction mixture, then attacks the boron center. This leads to the formation of a tetrahedral intermediate which subsequently breaks down, releasing the free boronic acid and the pinanediol moiety. The efficiency of this cleavage is dependent on factors such as the strength of the acid and the solvent system employed.

Transesterification-Based Deprotection Mechanisms

An alternative and widely used method for deprotection is transesterification. This mechanism involves the exchange of the pinanediol group with another diol. This process is an equilibrium reaction where the pinanediol boronate ester reacts with a different diol, often in the presence of a Lewis acid catalyst, to form a new boronate ester and liberate the desired boronic acid. To drive the reaction to completion, an excess of the new diol is often used, or the newly formed boronate ester is removed from the reaction mixture. Common reagents for this transesterification include isobutylboronic acid or phenylboronic acid.

Role in Stereoselective C-C and C-N Bond Formations via Boronate Intermediates

The chiral nature of this compound, stemming from both the (S)-valine and the (-)-pinanediol (B8470734) components, makes it a valuable precursor for stereoselective carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The resulting boronate intermediates are instrumental in controlling the stereochemical outcome of these transformations.

These boronate esters are key participants in reactions such as the Petasis borono-Mannich reaction. In this multicomponent reaction, the boronate ester reacts with an amine and an aldehyde to form α-amino acids with a high degree of stereocontrol. The chiral scaffold provided by the pinanediol group effectively directs the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

Furthermore, these chiral boronate esters are employed in Suzuki-Miyaura cross-coupling reactions to synthesize chiral biaryl compounds and other molecules with stereogenic centers. The stereochemical information present in the boronate ester can be transferred to the product, influencing the stereochemistry of the newly formed C-C bond.

Theoretical Studies of Molecular Structure and Reactivity

Computational chemistry provides powerful tools to investigate the molecular structure and reactivity of this compound at a level of detail that is often inaccessible through experimental methods alone.

Computational Analysis of Conformations

The three-dimensional arrangement, or conformation, of this compound is crucial to its reactivity. Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of various possible conformations of the molecule. These calculations help identify the most stable, low-energy structures. Understanding the preferred conformation is key to predicting how the molecule will interact with other reactants and catalysts, as the spatial arrangement of the functional groups dictates the accessibility of the reactive boron center and the stereochemical environment around it.

Reaction Mechanism Prediction via Quantum Chemical Methods

Quantum chemical methods are employed to model the pathways of reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy profile for a given reaction. This allows for the prediction of reaction rates and the rationalization of observed stereoselectivities. For example, computational studies on the Petasis reaction have elucidated the structures of the key transition states, providing a theoretical basis for the high stereoselectivity observed experimentally. These theoretical insights are invaluable for the design of new and more efficient stereoselective reactions.

Interactions with Other Reagents and Solvents

The reactivity and stability of this compound are significantly influenced by its interactions with various reagents and solvents. As a pinanediol boronic ester, its behavior is characterized by high stability under certain conditions and specific reactivity patterns with certain classes of chemical compounds.

Pinanediol boronic esters are recognized for their considerable stability, particularly in comparison to other boronic esters such as those derived from pinacol (B44631). acs.orgresearchgate.netresearchgate.net This enhanced stability is largely attributed to the rigid bicyclic structure of the pinanediol ligand, which forms a robust ester with the boronic acid moiety. acs.org This stability allows for the isolation and purification of these compounds under conditions that might lead to the decomposition of less stable boronic esters.

Studies on analogous pinanediol boronic esters have demonstrated their stability in acidic aqueous solutions. psu.edudntb.gov.ua They can also withstand basic conditions at room temperature for extended periods, though they are susceptible to degradation upon heating in a basic environment. psu.edudntb.gov.ua The interaction with solvents is crucial; for instance, the formation and stability of pinanediol boronic esters have been investigated in aqueous acetonitrile. rsc.orgresearchgate.net Furthermore, their stability in deuterated acetone (B3395972) in the presence of other diols highlights their kinetic robustness. researchgate.netresearchgate.net

The reactivity of this compound with other reagents is a cornerstone of its application in organic synthesis. The pinanediol group often serves as a chiral auxiliary and a protecting group that is cleaved under specific conditions. Deprotection strategies include transesterification, often with phenylboronic acid under acidic conditions, or through the formation of fluorinated intermediates. nih.govresearchgate.net Treatment with potassium hydrogen difluoride can convert the pinanediol ester into trifluoroborate or difluoroborane (B8323493) intermediates, which can subsequently be hydrolyzed to the free boronic acid. researchgate.net

A summary of the interactions with various reagents is presented in the table below.

| Reagent Class | Specific Reagent Example | Type of Interaction | Product/Outcome |

| Reducing Agents | Hydrogen Peroxide | Oxidation | Direct conversion to the corresponding alcohol. acs.org |

| Bases | Lithium hexamethyldisilazide (LiHMDS) | Nucleophilic Substitution | Used in S |

| Organolithium Reagents | Dichloromethyllithium | Matteson Homologation | Chain extension of the boronic ester. acs.orgnih.gov |

| Fluorinating Agents | Potassium hydrogen difluoride (KHF₂) | Deprotection/Cleavage | Formation of trifluoroborate or difluoroborane intermediates. researchgate.net |

| Boron Reagents | Phenylboronic acid | Transesterification | Cleavage of the pinanediol group to yield the free boronic acid. nih.gov |

| Palladium Catalysts/Bases | (e.g., Pd(PPh₃)₄ / K₂CO₃) | Suzuki-Miyaura Coupling | Cross-coupling with aryl or vinyl halides/triflates. researchgate.net |

The choice of solvent can have a marked effect on the stability and reactivity of pinanediol boronic esters. The table below outlines the stability in different solvent systems based on studies of analogous compounds.

| Solvent System | Condition | Observed Effect |

| Acidic Aqueous Solution | Heating | The pinanediol ester remains stable, though the pinanediol moiety itself may be affected. psu.edudntb.gov.ua |

| Basic Aqueous Solution | Room Temperature | Stable for several days. psu.edudntb.gov.ua |

| Basic Aqueous Solution | Heating | Degradation of the compound. psu.edudntb.gov.ua |

| Aqueous Acetonitrile | Variable pH | Studied for the formation and stability of the boronic ester. rsc.orgresearchgate.net |

| Acetone-d₆ | With other diols | Demonstrates high kinetic stability with slow exchange. researchgate.netresearchgate.net |

Applications in Complex Molecule Synthesis and Method Development

As a Chiral Boronic Acid Precursor in Multi-Step Synthesis

The (-)-pinanediol (B8470734) group in (S)-Borovaline-(-)-pinanediol-HCl functions as a chiral auxiliary, a temporary chemical entity that directs the stereochemical outcome of a reaction before being removed. This strategy is fundamental to asymmetric synthesis, enabling the construction of enantiomerically pure compounds from prochiral substrates.

A cornerstone of modern asymmetric synthesis is the Matteson homologation, a powerful reaction for the stereospecific one-carbon extension of boronic esters. researchgate.netnih.gov this compound and related chiral pinanediol boronic esters are key substrates in this methodology for producing α-amino boronic acids. nih.gov The general approach involves the reaction of a chiral boronic ester, such as a pinanediol boronate, with (dichloromethyl)lithium. This forms a tetracoordinate boronate "ate" complex which then undergoes a 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing a chloride ion. nih.govbristol.ac.uk

A general pathway for this transformation is illustrated below:

Step 1: Homologation: A starting pinanediol boronic ester is reacted with (dichloromethyl)lithium, followed by zinc chloride to promote rearrangement, yielding an α-chloroboronic ester with high diastereomeric excess. nih.gov

Step 2: Amination: The resulting α-chloroboronic ester undergoes an SN2-type reaction with an amine nucleophile (e.g., LiHMDS) to install the amino group. nih.gov

Step 3: Deprotection: The pinanediol auxiliary is cleaved to unmask the final α-amino boronic acid. nih.gov

The versatility of the Matteson homologation using pinanediol esters allows for significant diversification. By starting with various alkyl- or arylboronic esters, a wide range of side chains can be incorporated into the final α-amino boronic acid structure. nih.gov

Furthermore, alternative strategies have been developed to introduce functionalized side chains that might not be compatible with the initial Grignard-based synthesis of the boronic ester. One such methodology involves introducing side chains as electrophiles. nih.gov This approach starts with a stabilized carbanion, such as that derived from (phenylthio)methane boronate, which can react with various electrophiles. nih.gov This method is particularly useful for incorporating side chains prone to elimination or undesired enolate formation, thereby expanding the accessible chemical space for novel α-amino boronic acids. For instance, this has enabled the synthesis of the boronic acid analogues of aspartic acid and glutamic acid. nih.gov

Utility in Peptide Boronic Acid Synthesis Methodologies

This compound and its analogues are critical intermediates in the synthesis of peptide boronic acids (PBAs). nih.govnih.gov PBAs are an important class of compounds, most notably used as protease inhibitors, with Bortezomib being a landmark FDA-approved drug for treating multiple myeloma. nih.govrsc.org

The synthesis of PBAs typically involves the coupling of the N-terminus of an α-amino boronic ester, derived from a precursor like this compound, with the carboxyl group of a peptide chain or an N-protected amino acid. nih.govthieme-connect.de The mixed anhydride (B1165640) procedure is a commonly used coupling method. thieme-connect.de The pinanediol ester is sufficiently stable to withstand the coupling conditions. thieme-connect.de

Following the peptide coupling, the pinanediol protecting group must be removed to yield the final, active peptide boronic acid. This deprotection step is often a critical and challenging part of the synthesis. nih.govthieme.de The cleavage is typically achieved through transesterification, for example, by using an excess of a different boronic acid like isobutylboronic acid or phenylboronic acid in a biphasic solvent system, or under acidic conditions. nih.govthieme-connect.de The development of efficient solid-phase synthesis strategies for PBAs, utilizing Fmoc-protected α-aminoboronates, further underscores the importance of these chiral building blocks. nih.govrsc.org

Comparison with Alternative Chiral Boronic Acid Protecting Groups and Auxiliaries

The choice of protecting group and chiral auxiliary is paramount in boronic acid chemistry, influencing stability, reactivity, and stereochemical control. The (-)-pinanediol group is one of several options available to chemists.

In contrast, other protecting groups offer different profiles.

| Protecting Group | Key Characteristics | Deprotection Conditions | Reference |

|---|---|---|---|

| (-)-Pinanediol | High stability, excellent chiral auxiliary, resistant to hydrolysis. | Transesterification (e.g., with phenylboronic acid), acidic hydrolysis, oxidative cleavage, or via fluorinated intermediates. | nih.govresearchgate.netchem-station.com |

| Pinacol (B44631) | Most common achiral group, good stability for chromatography. | Often difficult; acidic hydrolysis (sometimes requiring heating), conversion to trifluoroborate salts followed by hydrolysis. | chem-station.comresearchgate.net |

| MIDA (N-methyliminodiacetic acid) | Very stable to various conditions (oxidation, reduction, chromatography) due to N-B coordination. | Mild basic hydrolysis (e.g., aq. NaHCO3). | chem-station.com |

| dan (1,8-Diaminonaphthalene) | Very stable due to N-B coordination, reducing Lewis acidity. | Acidic hydrolysis; by-product is easily removed by extraction. | chem-station.com |

| Trifluoroborate Salts (R-BF3K) | Highly stable, often crystalline solids. | Aqueous acidic conditions (e.g., with TMSCl) or silica (B1680970) gel. | chem-station.comacs.org |

The choice of protecting group is therefore context-dependent. For a multi-step synthesis requiring a robust boronate that must survive numerous transformations, a pinanediol ester is an excellent choice. For syntheses where a very mild final deprotection is critical, a MIDA ester might be preferred, although this would necessitate a different strategy for achieving asymmetry.

The primary role of (-)-pinanediol in this context is as a chiral auxiliary to direct stereochemistry. In reactions like the Matteson homologation, it provides exceptional levels of stereocontrol, routinely achieving diastereomeric ratios greater than 100:1. iupac.org This substrate-controlled approach is highly effective and predictable. bristol.ac.uk

Other chiral diols, such as 1,2-dicyclohexylethanediol, have also been used in diastereoselective Matteson homologations with high success. nih.gov The comparison is often not about which is "better" in all cases, but which provides optimal results for a specific substrate.

The main alternative to using a chiral auxiliary on the boron atom is to use an achiral boronic ester (like a pinacol ester) and employ an external chiral catalyst or a stoichiometric chiral reagent. nih.govnih.gov

| Method for Stereocontrol | Description | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Auxiliary (e.g., Pinanediol) | The chiral group is part of the boronic ester substrate and directs the reaction stereochemistry (Substrate Control). | Excellent (often >99% de in Matteson homologation). | researchgate.netacs.orgiupac.org |

| Chiral Catalyst | An achiral boronic ester (e.g., pinacol) is used with a substoichiometric amount of a chiral catalyst (e.g., chiral Lewis acid) to induce enantioselectivity. | Can be very high, but is highly dependent on the catalyst system and substrate. | nih.gov |

| Stoichiometric Chiral Reagent | An achiral boronic ester reacts with a stoichiometric amount of a chiral reagent (e.g., Aggarwal's chiral lithium carbenoids). | Excellent enantioselectivity can be achieved. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to S Borovaline Pinanediol Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformation of (S)-Borovaline-(-)-pinanediol-HCl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while specialized techniques like ¹¹B NMR offer direct insight into the boron center.

¹H NMR spectroscopy allows for the assignment of protons within the valine, pinanediol, and hydrochloride salt components. The isopropyl group of the valine moiety typically exhibits a characteristic doublet for the methyl protons and a multiplet for the methine proton. The α-proton of the amino acid is also a key diagnostic signal. The pinanediol moiety presents a complex series of signals due to its rigid bicyclic structure. rsc.org Correlation spectroscopy (COSY) experiments are instrumental in establishing the connectivity between protons within both the valine and pinanediol fragments. rsc.org

¹³C NMR provides complementary information, with distinct signals for the carbonyl, α-carbon, and side-chain carbons of the valine residue, as well as the carbons of the pinanediol cage. The chemical shifts are sensitive to the stereochemistry and conformation of the molecule.

¹¹B NMR is particularly informative for studying boronic acid derivatives. nsf.gov The boron atom in the pinanediol ester exists in a trigonal planar geometry, which typically results in a broad signal in the ¹¹B NMR spectrum. The chemical shift of this signal can confirm the formation of the boronate ester and provide information about the electronic environment of the boron atom. nsf.govrsc.org The presence of the hydrochloride salt of the amino group can influence the electronic structure and, consequently, the NMR spectra. researchgate.net

Conformational analysis is aided by Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space proximities between protons, helping to define the preferred orientation of the valine side chain relative to the pinanediol group. In solution, the molecule may exist as a mixture of conformers, and NMR data represents a population-weighted average. wiley-vch.dersc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Valine-NH₃⁺ | 7.5 - 9.0 | Broad Singlet |

| Valine-α-H | 3.0 - 4.0 | Multiplet |

| Valine-β-H | 2.0 - 2.5 | Multiplet |

| Valine-γ-CH₃ | 0.8 - 1.2 | Doublet |

| Pinanediol-CH | 1.5 - 2.5 | Multiplet |

| Pinanediol-CH₂ | 1.0 - 2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Valine-C=O | Not Applicable (Boronic Acid) |

| Valine-α-C | 50 - 65 |

| Valine-β-C | 30 - 40 |

| Valine-γ-C | 15 - 25 |

| Pinanediol Carbons | 20 - 90 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and bonding structure. nih.gov

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the ammonium (B1175870) salt (around 3000-3300 cm⁻¹), C-H stretching of the alkyl groups (2850-3000 cm⁻¹), and B-O stretching of the boronic ester (typically in the 1300-1400 cm⁻¹ region). researchgate.net The B-C stretch is generally weaker and appears at lower frequencies. The presence of the pinanediol cage will contribute to a complex fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com Therefore, the C-C backbone of the pinanediol and valine structures would be expected to show strong Raman signals. The B-O and B-C bonds also give rise to characteristic Raman bands. aps.org The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium) | 3000 - 3300 | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| B-O Stretch | 1300 - 1400 | Moderate |

| C-N Stretch | 1000 - 1200 | Moderate |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. wiley-vch.dewiley-vch.de For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net

This technique would unequivocally confirm the (S) configuration at the α-carbon of the valine moiety and the configuration of the chiral centers in the (-)-pinanediol (B8470734) auxiliary. The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as other crystal packing forces. nih.gov The boronic acid moiety is expected to form a stable five-membered dioxaborolane ring with the pinanediol. wiley-vch.de The boron atom will adopt a trigonal planar geometry. researchgate.net

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. nih.gov The choice of CSP is crucial and often involves screening various columns, such as those based on polysaccharide derivatives or cyclodextrins, to achieve baseline separation of the (S)- and (R)-enantiomers. nih.gov

Alternatively, derivatization with a chiral agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com The relative peak areas in the chromatogram are used to determine the enantiomeric excess (e.e.).

Spectropolarimetry, which measures the rotation of plane-polarized light, is a fundamental technique for characterizing chiral compounds. A solution of enantiomerically pure this compound will exhibit a specific optical rotation value at a given wavelength (typically the sodium D-line, 589 nm), concentration, temperature, and solvent. This value can be used as a quality control parameter to confirm the bulk enantiomeric composition of a sample.

Mass Spectrometry for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. nih.govacs.org For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques that can generate the protonated molecular ion [M+H]⁺. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern can be used to confirm the connectivity of the molecule. Expected fragmentation pathways for this compound would include the loss of the pinanediol group, cleavage of the valine side chain, and loss of HCl. The analysis of boronic acids by mass spectrometry can sometimes be complicated by dehydration or the formation of boroxine (B1236090) trimers, especially with harsher ionization methods. acs.org Derivatization can sometimes be employed to improve analysis. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₁₀H₁₆O₂]⁺ | Loss of the pinanediol moiety |

| [M-C₅H₁₀NOB]⁺ | Loss of the boro-valine moiety |

| [C₅H₁₂NO₂B]⁺ | Boro-valine fragment |

Future Directions and Emerging Research Avenues for S Borovaline Pinanediol Hcl

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-aminoboronic acids and their esters, such as (S)-Borovaline-(-)-pinanediol-HCl, is a field of continuous innovation. Traditional methods often rely on the use of highly reactive organometallic reagents, which can be incompatible with sensitive functional groups. nih.gov Future research is focused on developing more robust, efficient, and sustainable synthetic pathways.

A significant area of development is the use of copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines. acs.org This method provides access to a variety of α-amino boronate esters in good yields and with high stereoselectivity, using a commercially available and inexpensive Cu(II) catalyst that is stable in air and moisture. acs.org Another promising approach is the multicomponent Borono-Strecker reaction, which allows for the synthesis of α-aminoboronic esters from readily available carbonyl compounds, amines, and bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org This method is notable for its ability to create aryl-substituted and tertiary α-amino boronates. rsc.org

Furthermore, new strategies are being devised to introduce functionalized side chains under milder conditions. One such methodology involves reacting the stabilized anion of a (phenylthio)methane boronate with electrophiles, which is particularly advantageous for side chains that are otherwise prone to elimination or other unwanted side reactions. nih.gov Researchers are also exploring visible-light-induced methods for the decarboxylative borylation of α-amino redox-active esters, which can be performed in a one-pot procedure under mild conditions. organic-chemistry.org These advanced methods represent a move towards more concise and environmentally friendly preparations of complex chiral building blocks. rsc.org

Exploration of New Catalytic Applications in Asymmetric Synthesis

While boronic acids and their esters are well-established as reagents, particularly in cross-coupling reactions, an exciting future direction is their application as catalysts themselves. nih.gov The Lewis acidity of the boron atom can be harnessed to activate substrates in a variety of organic transformations. nih.govresearchgate.net This dual role as both a synthetic building block and a potential catalyst expands the utility of compounds like this compound.

Emerging research demonstrates the use of organoboron acids as catalysts for dehydrations, carbonyl condensations, and acylations. nih.gov For instance, boronic acid catalysis has proven effective for the regio- and stereoselective N-glycosylation of purines and other azole heterocycles. nih.gov This protocol operates without the need for stoichiometric activators or stringent drying agents, offering a milder alternative to traditional methods. nih.gov

In the realm of asymmetric synthesis, chiral borinic acids, which are closely related to boronic acids, have been designed as highly effective catalysts for the desymmetrization of diols, yielding chiral products with quaternary stereocenters. acs.org Copper-catalyzed asymmetric cyclizations, which can produce versatile boronic ester derivatives, are also being developed. rsc.org These reactions proceed under mild conditions and are applicable to a wide range of substrates, showcasing the potential for boronic acid derivatives to facilitate the construction of complex, seven-membered ring systems with excellent stereocontrol. rsc.org The development of such catalytic systems is a key step towards more atom-economical and efficient synthetic processes. frontiersin.org

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of boronic acids and their esters. nih.gov Density Functional Theory (DFT) and other computational models are increasingly used to elucidate reaction mechanisms, predict thermodynamic stability, and guide the rational design of new catalysts and reactions. nih.govrsc.org

Studies have employed computational methods to investigate the thermodynamics of boronate ester self-assembly, revealing that the type of diol donor significantly influences the favorability of the condensation reaction. nih.govacs.org This knowledge is crucial for applications in dynamic combinatorial chemistry and materials science. acs.org Computational modeling has also been instrumental in clarifying the mechanisms of boronate ester exchange in vitrimers (a class of self-healing polymers), distinguishing between direct metathesis and nucleophile-mediated pathways. rsc.org

For catalytic applications, computational modeling helps to understand how a catalyst interacts with substrates. For example, in boronic acid-catalyzed N-glycosylations, a proposed mechanism involving the simultaneous activation of both the glycosyl donor and acceptor by the catalyst has been supported by computational analysis. nih.gov Similarly, attempts are being made to predict the acidity (pKa) of boronic acids, a critical parameter for their function in molecular recognition and catalysis, although achieving high accuracy remains a challenge. mdpi.com These predictive capabilities accelerate the discovery process by allowing researchers to screen potential catalysts and reaction conditions in silico before undertaking experimental work.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of chiral compounds for drug discovery and materials science has spurred the integration of boronic ester synthesis into automated platforms. illinois.eduenamine.netnih.gov Automated synthesis enables the rapid and reliable production of diverse molecules, accelerating the design-synthesis-test cycle. nih.gov

Systems have been developed for the automated synthesis of small molecules using chiral, non-racemic boronates. illinois.edu These platforms can perform iterative cycles of deprotection, coupling, and purification, making them suitable for creating complex chiral molecules. illinois.edu Flow chemistry is another key technology being leveraged for automation. For example, an automated tube-in-tube flow reactor has been successfully used for the library synthesis of cyclopropyl (B3062369) boronic esters, allowing for the safe and efficient handling of hazardous reagents like diazomethane (B1218177) on a repeated basis. rsc.org

The combination of easily synthesized building blocks with automated microwave-assisted solid-phase synthesis and bioorthogonal "click" cyclization represents another powerful strategy. nih.govfrontiersin.org This approach allows for the rapid synthesis and evaluation of libraries of complex molecules like cyclic peptide-peptoid hybrids. frontiersin.org As these automated platforms become more sophisticated, they will enable high-throughput screening of reaction conditions and the discovery of new applications for versatile building blocks like this compound. nih.gov

Green Chemistry Principles in the Synthesis and Application of Boronic Acid Esters

The principles of green chemistry are increasingly guiding research into the synthesis and application of boronic acid esters. bridgew.edu Boronic acids themselves are often considered "green" compounds due to their general stability, low toxicity, and their ultimate degradation into environmentally benign boric acid. wiley-vch.deboronmolecular.comwiley-vch.de

Future research aims to further enhance the green credentials of processes involving these compounds. A major focus is the development of catalytic reactions to replace those requiring stoichiometric reagents, thereby improving atom economy and reducing waste. researchgate.net The use of boronic acids as catalysts, as discussed previously, is a prime example of this principle in action. nih.gov

Efforts are also being made to use safer and more benign solvents. The ability of boric acid to catalyze reactions in aqueous solutions is a significant advantage, avoiding the need for volatile organic solvents. nih.gov Research into the use of borate (B1201080) esters as catalysts for amide bond formation has demonstrated significant improvements in efficiency and safety over other methods, with a broad substrate scope that even includes unprotected amino acids. researchgate.net Furthermore, there is ongoing work to apply green chemistry principles to related processes, such as using boric acid to improve the purification of biodiesel by extracting glycerol, which reduces water usage in the washing steps. bridgew.edu These approaches collectively aim to minimize the environmental footprint of chemical synthesis involving boronic acid derivatives.

Q & A

Q. What are the critical physicochemical properties of (S)-Borovaline-(-)-pinanediol-HCl that influence experimental design in synthetic chemistry?

Methodological Answer: The compound’s molecular formula (C₁₄H₂₆BNO₂•HCl) and molecular weight (287.63 g/mol) dictate solubility and reactivity in polar solvents like water or ethanol . Key properties include its crystalline solid state (observed via XRD), stereochemical stability (assessed via chiral HPLC or circular dichroism), and boron coordination geometry (studied using ¹¹B NMR). These properties guide solvent selection, reaction temperature, and catalytic applications. For example, its boronate ester structure may require anhydrous conditions to prevent hydrolysis during cross-coupling reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While not classified as a severe health hazard, it causes eye irritation . Mandatory protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods during weighing and synthesis.

- Immediate rinsing with water for 15 minutes upon eye/skin contact .

- Storage in sealed, labeled containers at 2–8°C to prevent degradation.

- Spill management: absorb with inert material (e.g., sand) and dispose via hazardous waste channels .

Q. How can researchers verify the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is validated using:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm.

- Optical rotation measurements (e.g., [α]²⁵D = -15° to -20° in methanol).

- ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve stereochemical signals .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data for this compound across reaction conditions be systematically addressed?

Methodological Answer: Apply the FINER framework to isolate variables :

- Feasibility : Control humidity, temperature, and solvent purity (e.g., anhydrous THF vs. wet DMSO).

- Novelty : Compare performance with analogs like (R)-Borovaline-(+)-pinanediol-HCl .

- Relevance : Use statistical tools (ANOVA) to identify outliers. For example, contradictory Suzuki-Miyaura coupling yields may arise from trace palladium impurities—validate via ICP-MS .

Q. What experimental strategies optimize the stereochemical stability of this compound under physiological pH conditions?

Methodological Answer: Design a pH-dependent stability study:

- Prepare buffered solutions (pH 4–9) and monitor degradation via LC-MS over 24–72 hours.

- Use Arrhenius kinetics to model half-life at 37°C (simulating biological environments).

- Stabilization strategies: Encapsulation in cyclodextrins or covalent modification of the boronate group .

Q. How do ecological risks of this compound differ between acute lab-scale use and chronic environmental exposure?

Methodological Answer:

- Acute lab risk : Minimal per safety data sheets, but disposal must follow EPA/OSHA guidelines .

- Chronic environmental risk : Conduct Daphnia magna toxicity assays (OECD 202) and soil microbial activity tests. Data suggest low ecotoxicity at <10 ppm, but bioaccumulation potential in boron-sensitive ecosystems warrants longitudinal studies .

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Reagent traceability : Validate boronic acid precursor purity (≥99% via HPLC) and pinanediol enantiopurity.

- Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation (e.g., boronate ester peaks at 1350–1400 cm⁻¹).

- Reproducibility checklist : Document inert gas (N₂/Ar) purging times, stirring rates, and workup protocols (e.g., column chromatography vs. recrystallization) .

Q. What frameworks reconcile short-term efficacy versus long-term toxicity contradictions in cell-based studies?

Methodological Answer:

- Time-resolved assays : Compare IC₅₀ values at 24h (acute cytotoxicity) vs. 7-day chronic exposure (mitochondrial stress via Seahorse XF Analyzer).

- Transcriptomic profiling : RNA-seq to identify pathways upregulated acutely (e.g., oxidative phosphorylation) vs. downregulated chronically (e.g., apoptosis regulators) .

- Ethical alignment : Apply PICO criteria to balance therapeutic potential (Outcome) against ethical constraints (e.g., animal model limitations) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₆BNO₂•HCl | |

| Enantiomeric Purity | ≥99% (chiral HPLC) | |

| Solubility | 25 mg/mL in methanol (25°C) | |

| Acute Ecotoxicity (LC₅₀) | >100 mg/L (Daphnia magna, 48h) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.